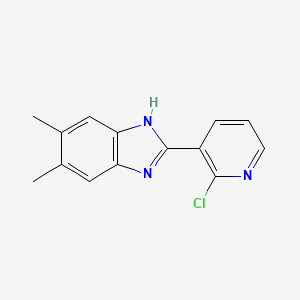![molecular formula C16H21N5O4 B2774704 Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate CAS No. 915934-68-8](/img/structure/B2774704.png)
Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate is a complex organic compound featuring a purine-imidazole fused ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the purine and imidazole precursors, followed by their fusion to form the desired heterocyclic structure. Key steps include:
Formation of the Purine Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Formation of the Imidazole Ring: This step often involves the use of amido-nitriles and nickel-catalyzed cyclization.
Fusion of Rings: The purine and imidazole rings are fused through a series of condensation reactions, often requiring specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
相似化合物的比较
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share structural similarities and exhibit comparable biological activities.
Purine Derivatives: Compounds such as caffeine and theobromine also feature purine rings and have distinct pharmacological properties.
Uniqueness
Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate stands out due to its fused ring system, which combines the properties of both purine and imidazole derivatives. This unique structure imparts specific chemical and biological characteristics, making it a valuable compound for research and development in various fields .
属性
IUPAC Name |
methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-6-9(2)21-10(3)7-19-12-13(17-15(19)21)18(4)16(24)20(14(12)23)8-11(22)25-5/h7,9H,6,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNMOZKVNQIMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide](/img/structure/B2774621.png)
![ethyl 2-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-amido}benzoate](/img/structure/B2774623.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2774625.png)

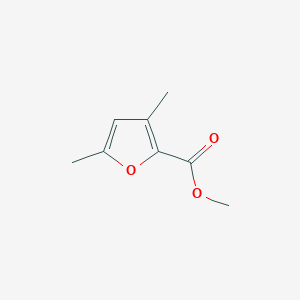
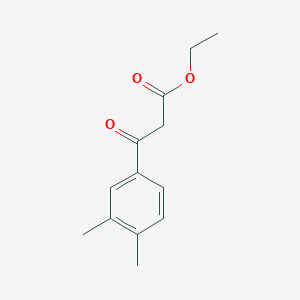
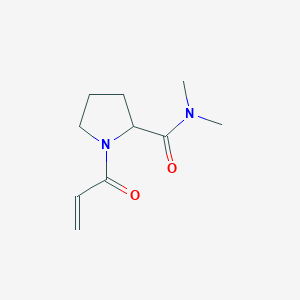
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2774632.png)
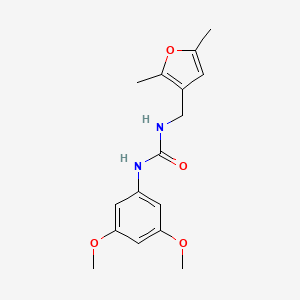
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2774637.png)
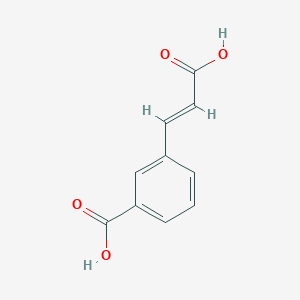
![N-[(4-fluorophenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide](/img/structure/B2774642.png)
![2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2774643.png)
